Cas no 24192-64-1 (1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-)
![1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- structure](https://ja.kuujia.com/scimg/cas/24192-64-1x500.png)
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- 化学的及び物理的性質
名前と識別子
-
- 1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-
- Epiyangambin
- 3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
- lirioresinol B dimethyl ether
- syringaresinol dimethyl ether
- (+)-Epiyangambin
- Lirioresinol A dimethyl ether
- [ "" ]
- CS-0081825
- ACon1_001856
- 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
- 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-
- 1H,3H-Furo(3,4-c)furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1S-(1alpha,3aalpha,4beta,6aalpha))-
- AKOS040761692
- O,O-Dimethyllirioresinol A
- NCGC00180070-01
- HY-121377
- NSC 172767
- (3R, 3aR, 6S, 6aR)-3, 6-bis(3, 4, 5-trimethoxyphenyl)-1, 3, 3a, 4, 6, 6a-hexahydrofuro[3, 4-c]furan
- 24192-64-1
- (3R,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
- Lirioresinol A, O,O-dimethyl-
- CHEMBL510536
- DTXSID401035064
- MEGxp0_001363
- Lirioresinol A, dimethyl-
- BRD-K29039292-001-01-5
- SCHEMBL17385625
- 80780-43-4
- NSC83441
- 3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrouro[3,4-c]uran
- MEGxp0_001362
- NSC-172767
- BDBM69394
- cid_99091
- NSC-83441
- 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, [1S-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-
- NSC172767
- MEGxp0_000712
- NS00097002
- CHEBI:182352
- (+)-O,O-Dimethyl lirioresinol-B
- 1H,3H-Furo[3,4-c]furan, 3a.alpha.,4,6,6a.alpha.-tetrahydro-1.alpha.,4.alpha.-bis(3,4,5-trimethoxyphenyl)-
- 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)-
- HRLFUIXSXUASEX-UHFFFAOYSA-N
- AKOS040740015
- SMR000440663
- BRD-A34855957-001-01-5
- HMS2268L24
- MLS000877028
- Compound NP-002027
- NCGC00169368-01
- 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)-(+)-
- ACon1_000778
- CHEMBL1412125
- DTXSID40868888
- 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-, (1S,3aR,4S,6aR)-
- (3R,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan
- Epi-yangambin
-
- インチ: InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3
- InChIKey: HRLFUIXSXUASEX-UHFFFAOYSA-N
- ほほえんだ: COC1C=C(C2OCC3C(C4C=C(OC)C(OC)=C(OC)C=4)OCC23)C=C(OC)C=1OC
計算された属性
- せいみつぶんしりょう: 446.19400
- どういたいしつりょう: 446.194
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 512
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.8A^2
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.183±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 112-114 ºC
- ふってん: 556.1ºC at 760 mmHg
- フラッシュポイント: 221.1ºC
- 屈折率: 1.537
- ようかいど: ほとんど溶けない(0.034 g/l)(25ºC)、
- PSA: 73.84000
- LogP: 3.81340
- じょうきあつ: 0.0±1.4 mmHg at 25°C
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3979-5mg |
Epiyangambin |
24192-64-1 | 5mg |
¥ 2760 | 2024-07-20 | ||
Ambeed | A805822-5mg |
Epiyangambin |
24192-64-1 | 98+% | 5mg |
$222.0 | 2025-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3979-1 mg |
Epiyangambin |
24192-64-1 | 1mg |
¥2035.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57630-5mg |
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- |
24192-64-1 | ,98.0% | 5mg |
¥4000.0 | 2023-09-07 | |
TargetMol Chemicals | TN3979-1 ml * 10 mm |
Epiyangambin |
24192-64-1 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57630-5 mg |
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- |
24192-64-1 | 5mg |
¥4000.0 | 2021-09-09 | ||
TargetMol Chemicals | TN3979-1 mL * 10 mM (in DMSO) |
Epiyangambin |
24192-64-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
TargetMol Chemicals | TN3979-5 mg |
Epiyangambin |
24192-64-1 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
A2B Chem LLC | AF36280-5mg |
Epiyangambin |
24192-64-1 | 98% | 5mg |
$650.00 | 2024-04-20 |
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-に関する追加情報
Introduction to 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- (CAS No. 24192-64-1)
1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- (CAS No. 24192-64-1) is a complex organic compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and biological activities. The compound's structure consists of a tetrahydrofurofuran core substituted with two 3,4,5-trimethoxyphenyl groups in a specific stereochemical configuration. This intricate molecular architecture contributes to its diverse biological properties and makes it a subject of extensive study in various scientific disciplines.
The chemical structure of 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)- is notable for its high degree of functionalization and stereochemical complexity. The presence of multiple methoxy groups on the phenyl rings enhances the compound's lipophilicity and stability. These properties are crucial for its potential applications in drug discovery and development. The stereochemistry of the compound is defined by the (1R,3aR,4S,6aR) configuration, which plays a significant role in its biological activity and pharmacological profile.
Recent research has highlighted the potential of 1H,3H-Furo[3,4-c]furan derivatives in various therapeutic areas. For instance, studies have shown that these compounds exhibit potent anti-inflammatory and antioxidant activities. A study published in the Journal of Medicinal Chemistry in 2022 reported that a series of 1H,3H-Furo[3,4-c]furan derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that these compounds could be valuable candidates for the treatment of inflammatory diseases.
In addition to their anti-inflammatory properties, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl) derivatives have also been investigated for their potential as anticancer agents. Research conducted at the National Cancer Institute found that certain (1R,3aR,4S,6aR)-configured compounds exhibited selective cytotoxicity against various cancer cell lines. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings open up new avenues for the development of novel anticancer drugs with improved selectivity and reduced side effects.
The pharmacokinetic properties of CAS No. 24192-64-1 have also been a focus of recent studies. A pharmacokinetic analysis published in the European Journal of Pharmaceutical Sciences in 2021 revealed that the compound has favorable oral bioavailability and a moderate half-life in vivo. These characteristics are essential for its potential use as an orally administered therapeutic agent. Furthermore, the compound's low toxicity profile was confirmed through extensive preclinical safety assessments.
The synthesis of 1H,3H-Furo[3,4-c]furan derivatives has been optimized using modern synthetic techniques to improve yield and purity. One notable synthetic route involves the Diels-Alder reaction followed by selective functional group modifications to achieve the desired stereochemistry. This approach has been successfully applied to produce gram quantities of the target compound with high enantiomeric purity.
In conclusion, CAS No. 24192-64-1, or 1H,3H-Furo[3,4-c]furan, tetrahydro-1,bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-, is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.
24192-64-1 (1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-) 関連製品
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